molecular formula C4H14BNO5 B14165425 Diethanolamine borate CAS No. 68425-66-1

Diethanolamine borate

Cat. No.: B14165425
CAS No.: 68425-66-1
M. Wt: 166.97 g/mol
InChI Key: HRXOXDAKKRLSMI-UHFFFAOYSA-N
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Description

Historical Context of Boron-Nitrogen Compound Research

The exploration of compounds containing boron-nitrogen (B-N) bonds has a rich history. These compounds are isoelectronic with carbon-carbon (C-C) systems, leading to the development of a diverse range of B-N analogues of traditional organic molecules. This foundational research paved the way for the synthesis and investigation of more complex structures, including those involving amino alcohols like diethanolamine (B148213).

Significance of Borate (B1201080) Esters in Contemporary Chemistry

Borate esters, which are organoboron compounds formed from the reaction of boric acid with alcohols, are of considerable importance in modern chemistry. wikipedia.org They serve as crucial intermediates in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction, a powerful tool for creating carbon-carbon bonds. borates.todayacs.org Borate esters are also utilized as catalysts, in the production of polymers, and as additives in various industrial products. borates.todaythieme.de Their ability to be prepared through the stoichiometric condensation of boric acid with alcohols makes them readily accessible for a wide range of chemical transformations. wikipedia.org

Overview of Diethanolamine-Boron Interactions

Diethanolamine, a bifunctional molecule containing both hydroxyl and amino groups, readily interacts with boric acid to form diethanolamine borate. smolecule.comchembk.com This reaction typically involves the formation of ester linkages between the hydroxyl groups of diethanolamine and the boron atom of boric acid. smolecule.com The presence of the nitrogen atom in the diethanolamine backbone can further influence the structure and properties of the resulting borate ester through intramolecular coordination. This interaction can lead to the formation of stable, complex structures with enhanced solubility and reactivity in aqueous environments. smolecule.comcymitquimica.com

Chemical Profile of this compound

PropertyValueReference
CAS Number 67952-33-4 smolecule.com
Molecular Formula C4H14BNO5 smolecule.comlookchem.com
Molecular Weight 166.97 g/mol smolecule.com
IUPAC Name boric acid;2-(2-hydroxyethylamino)ethanol smolecule.com

Synthesis and Research Findings

The most common method for synthesizing this compound is through the direct condensation reaction of diethanolamine and boric acid. smolecule.com This process typically requires heating the reactants, often at temperatures ranging from 120°C to 230°C, to facilitate the formation of the boric ester and the removal of water. smolecule.com Research has also explored two-step synthesis methods, which may involve the formation of an intermediate compound that is subsequently modified. smolecule.com

Recent studies have highlighted the unique physical properties of diethanolamine boronic esters, which have enabled the development of simplified and scalable synthesis processes using environmentally sustainable solvents. acs.org These advancements have made this compound and its derivatives more accessible for various applications. acs.org

Applications of this compound

The unique chemical properties of this compound have led to its use in several industrial applications. One of its primary functions is as a corrosion inhibitor, particularly for ferrous metals in aqueous solutions. smolecule.comgoogle.com It is believed to form a protective layer on metal surfaces, mitigating the rate of oxidation. smolecule.com

Furthermore, this compound is used in metalworking fluids and as a component in cooling lubricants. smolecule.comborax.com Its ability to act as a bacteriostatic agent in cutting emulsions contributes to longer fluid life and improved workplace conditions. borax.com The compound also finds use as an emulsifier and dispersing agent in various formulations. amarischemicalsolutions.com

Interactive Data Table: Related Compounds

Compound NameCAS NumberKey Features
Triethanolamine (B1662121) borate283-56-7Formed from triethanolamine and boric acid; used as a curing agent for epoxy resins and as a catalyst. chemicalbook.comchemicalbook.comchemicalbook.comnih.gov
Diethanolamine111-42-2A precursor in the synthesis of this compound; used in gas purification and as an intermediate in various chemical syntheses. innospk.comwikipedia.org
Boric Acid10043-35-3A primary reactant in the synthesis of this compound. cymitquimica.comcymitquimica.comcymitquimica.com

Properties

CAS No.

68425-66-1

Molecular Formula

C4H14BNO5

Molecular Weight

166.97 g/mol

IUPAC Name

boric acid;2-(2-hydroxyethylamino)ethanol

InChI

InChI=1S/C4H11NO2.BH3O3/c6-3-1-5-2-4-7;2-1(3)4/h5-7H,1-4H2;2-4H

InChI Key

HRXOXDAKKRLSMI-UHFFFAOYSA-N

Canonical SMILES

B(O)(O)O.C(CO)NCCO

physical_description

Liquid

Related CAS

93859-15-5
93924-91-5

Origin of Product

United States

Synthetic Methodologies and Process Optimization for Diethanolamine Borate Systems

Direct Condensation Pathways for Diethanolamine (B148213) Borate (B1201080) Synthesis

The most straightforward method for synthesizing diethanolamine borate involves the direct condensation reaction between diethanolamine (DEA) and a boron source, typically boric acid. smolecule.comontosight.ai This process forms borate esters through the elimination of water. smolecule.comontosight.ai The reaction is generally driven by heating the components, which facilitates the condensation and removal of the water byproduct. smolecule.com

The efficiency and outcome of the direct condensation synthesis are highly dependent on several reaction parameters. Key variables include temperature, pressure, reaction time, and the use of solvents.

Temperature: The reaction is typically conducted at elevated temperatures, generally ranging from 70°C to 230°C. smolecule.comgoogle.com Heating is necessary to overcome the activation energy of the condensation reaction and to drive off the water formed. smolecule.com For the related compound triethanolamine (B1662121) borate, heating under vacuum is employed to facilitate the removal of water, which is crucial for driving the reaction to completion. google.com

Reaction Time and Pressure: Long reaction periods, sometimes up to 10 hours under vacuum, have been reported for analogous systems to ensure the complete removal of water and maximize yield. google.com The formation of a massive, solid crystalline product can make the removal of reaction water difficult, thereby hindering the process and resulting in lower yields. google.com

Solvent Systems: To overcome the challenges associated with the solidification of the reaction mixture, specialized solvent systems have been developed. One patented method for a related synthesis employs a two-liquid solvent system. google.com In this setup, one liquid acts as a solvent for the reactants (boric acid and an amine), while a second liquid is a solvent for both the reactants and the final product. google.com This approach prevents the formation of large, hard-to-handle solid chunks and improves the efficiency of water removal, leading to higher purity and yields. google.com

Kinetics and Crystallization: The kinetics of the reaction are closely tied to the rate of water removal. Furthermore, the isolation of the final product can be challenging. For some diethanolamine boronic esters, issues such as oiling, phase separation, and uncontrolled crystallization have been observed. researchgate.net These crystallization challenges were found to be independent of the rate of diethanolamine addition or the water content as measured by Karl Fischer titration, indicating complex crystallization kinetics. researchgate.net

Table 1: Investigated Reaction Parameters for Alkanolamine Borate Synthesis via Direct Condensation

ParameterCondition/ObservationPurpose/EffectSource
Temperature70°C - 230°CDrives condensation reaction and water removal. smolecule.comgoogle.com
PressureVacuumFacilitates removal of water byproduct, driving equilibrium. google.com
Reaction Time~10 hours (for related systems)Ensures completion of reaction. google.com
SolventTwo-liquid solvent systemPrevents solidification, improves handling, and aids water removal. google.com
Water ContentLow water content desiredHigh water content can inhibit product crystallization and reaction completion. researchgate.net

The stoichiometry of the reactants—the molar ratio of diethanolamine to the boron source—is a critical parameter that dictates the structure of the final product.

In the direct reaction between diethanolamine and boric acid, using stoichiometric amounts is common. smolecule.com However, varying these ratios can lead to different products. For instance, reacting one mole of boric acid with three moles of diethanolamine results in a specific reaction product. google.com In the synthesis of functionalized diethanolamine boronates, such as butylboronic acid diethanolamine complex, a 1:1 molar ratio of the boronic acid and diethanolamine is typically used to form the desired stable adduct. orgsyn.org The precise control of stoichiometry is essential because boronic acids can form cyclic, trimeric anhydrides (boroxines) in the presence of water, which can complicate reaction reproducibility. nih.gov

Table 2: Effect of Stoichiometric Ratios on Product Formation

Boric Acid (molar ratio)Diethanolamine (molar ratio)Other Reactants (molar ratio)Resulting Product/SystemSource
121 (Butylethanolamine)Viscous liquid corrosion inhibitor. google.com
13-Clear solution upon heating to 90°C. google.com
1 (as Butylboronic acid)1-Air-stable butylboronate diethanolamine complex. orgsyn.org

Multi-Step Synthetic Strategies and Derivatization Approaches

Beyond direct condensation, multi-step synthetic routes provide access to a wider range of this compound derivatives. These methods often involve the formation of an intermediate boron species that is subsequently converted to the desired this compound. A prevalent strategy is transesterification, where a different boronic ester, such as a pinacol (B44631) boronate, is reacted with diethanolamine. researchgate.netacs.orgrsc.org This approach is advantageous as it allows for the synthesis of diethanolamine boronates from a wide variety of pre-existing boronic esters. acs.org

A key aspect of multi-step syntheses is the deliberate formation and isolation of stable boron-containing intermediates. Diethanolamine is particularly effective at forming stable, crystalline adducts with boronic acids. researchgate.netnih.gov These intermediates, often called diethanolamine boronates or DABO boronates, feature a tetracoordinate boron atom within a bicyclic dioxazaborocane structure. researchgate.netresearchgate.net

This stability is exploited in several ways:

Purification and Handling: Labile boronic acids, which are often difficult to handle and purify, can be converted into their stable, crystalline diethanolamine adducts. nih.govorgsyn.org This complex can then be easily isolated and stored before use in subsequent reactions. nih.govorgsyn.org

Deprotection Strategies: Diethanolamine boronates can serve as intermediates in deprotection sequences. For example, robust alkylpinacolyl boronate esters can be deprotected in a two-step process involving transesterification with diethanolamine to form the DEA boronate, followed by mild acid hydrolysis to yield the free boronic acid. researchgate.netvt.edu This method is valued for its mild conditions and tolerance of various functional groups. vt.edu

Reaction Intermediates: In some complex reactions, diethanolamine is proposed to coordinate with a boron species in situ to form a reactive intermediate. For example, following the hydrolysis of a MIDA boronate, diethanolamine can coordinate to the boron, creating an intermediate that is primed for transmetalation in cross-coupling reactions. rsc.org

The this compound framework serves as a versatile platform for creating a wide array of functionalized molecules and materials.

Post-Cure Functionalization of Polymers: The dynamic nature of the bond between diethanolamine and boronic acids can be used to modify existing polymers. Amine-cured epoxy resins, which contain diethanolamine units, can be functionalized after curing by reacting them with various boronic acid modifiers. researchgate.net This allows for the attachment of functional groups, such as dyes, to the polymer surface. researchgate.net

Synthesis of Novel Derivatives: Functionalized diethanolamine boronates can act as stable precursors for a diverse range of new compounds. For instance, the dipeptidyl boronic acid proteasome inhibitor, Bortezomib, is formulated as a boronic ester with mannitol, but its synthesis can involve a this compound prodrug intermediate, which is formed by reacting the dipeptidyl boronic acid with diethanolamine. nih.gov Similarly, new boron-containing ibuprofen (B1674241) derivatives have been created via the hydrolysis and subsequent transesterification of an intermediate DEA boronate. researchgate.net

Incorporation of Multiple Functional Groups: More complex borate esters can be synthesized by incorporating additional functional moieties into the molecule. A novel borate ester containing boron, ethanolamine (B43304), and benzotriazole (B28993) groups was synthesized through a multi-step reaction, creating a multifunctional additive for lubricants. scienceopen.com

Table 3: Examples of Functionalization and Derivatization Strategies

StrategyDescriptionExample ApplicationSource
TransesterificationReacting a boronic ester (e.g., pinacol ester) with diethanolamine.Facile, robust, and scalable synthesis of various diethanolamine boronic esters. researchgate.netacs.org
Polymer FunctionalizationDynamic formation of dioxazaborocane (DOAB) between DEA units in a polymer and boronic acid modifiers.Attaching spiropyran dyes to amine-cured epoxy resins. researchgate.net
Prodrug FormationReaction of a dipeptidyl boronic acid with diethanolamine.Synthesis of a prodrug for a proteasome inhibitor. nih.gov
Multi-component SynthesisMulti-step reaction to incorporate different functional groups into one molecule.Synthesis of a benzotriazole borate derivative for use as a lubricant additive. scienceopen.com

Scalability and Industrial Relevance of this compound Synthesis

The synthetic methods for diethanolamine borates are not only of academic interest but also hold significant industrial relevance, driven by their applications in pharmaceuticals and materials science. The scalability of these synthetic processes is a key consideration for commercial production.

Research and development in the pharmaceutical industry have demonstrated the successful large-scale synthesis of diethanolamine boronic esters. AstraZeneca, for example, has reported the manufacture of three different diethanolamine boronic esters at kilogram scales, with batch sizes of 5, 50, and even 100 kg. researchgate.netresearchgate.netacs.org This demonstrates that the synthesis, often via transesterification, is robust and scalable. researchgate.netacs.org The use of these stable, crystalline diethanolamine boronic esters facilitates handling and improves process control in the manufacture of active pharmaceutical ingredients. researchgate.net

The industrial interest in related alkanolamine borates, such as triethanolamine borate, further underscores the commercial importance of these compounds. Triethanolamine borate is used as a curing agent for epoxy resins, imparting excellent chemical stability and moisture resistance to the final products. google.com However, traditional batch processes for its production were noted to be economically challenging due to long reaction times and difficult product isolation, prompting the development of improved methods. google.com this compound itself finds use in industrial applications as a corrosion inhibitor in products like hydraulic fluids and anti-freeze solutions. smolecule.com

Development of Robust and Scalable Manufacturing Processes

The development of manufacturing processes for diethanolamine boronic esters has focused on creating methods that are not only efficient but also scalable for industrial applications. A key strategy involves the direct esterification or transesterification of a boronic acid or another boronic ester with diethanolamine. acs.orgresearchgate.net This approach is noted for its simplicity and robustness. acs.org

A significant breakthrough in this area has been the development of a standardized process that leverages the unique physical properties of DEA boronic esters. sci-hub.se These esters exhibit low solubility in common, low-to-moderately polar solvents, which is a critical factor for their isolation. sci-hub.se The driving force for the synthesis is the reaction equilibrium favoring the DEA ester, which leads to supersaturation and subsequent crystallization of the product directly from the reaction mixture. sci-hub.se This streamlined process avoids complex purification steps that are often required for other types of boronic acids and esters, which can be highly polar and difficult to handle. researchgate.net

This optimized process can be "telescoped," meaning it can proceed from a solution of boronic acid or boronic ester directly to the final crystalline DEA boronate without isolating intermediates. acs.orgresearchgate.net This efficiency has been demonstrated on an industrial scale, with successful manufacturing of multiple DEA boronic esters in batches ranging from 5 kg to as large as 100 kg. acs.orgresearchgate.net The reaction for preparing diethanolamine boric esters can be achieved by heating diethanolamine and boric acid together, causing water to be released as steam. google.com The resulting product is a stable, crystalline solid, which is advantageous for large-scale production and long-term storage, unlike many of their boronic acid counterparts which can be prone to degradation. researchgate.net

Table 1: Scalable Manufacturing of Diethanolamine Boronic Esters

Feature Description Source(s)
Synthesis Method Esterification/transesterification with diethanolamine. acs.orgresearchgate.net
Key Advantage Low solubility of the product allows for direct crystallization from the reaction media. sci-hub.se
Process Type Can be "telescoped" from boronic acid/ester solutions. acs.orgresearchgate.net
Demonstrated Scale Successful batches at 5 kg, 50 kg, and 100 kg scales. acs.orgresearchgate.net

| Product Form | Crystalline, air-stable solid. | researchgate.net |

Evaluation of Environmentally Sustainable Synthetic Solvents

A major focus in the process development for diethanolamine boronic esters has been the use of environmentally sustainable solvents. sci-hub.seacs.org The unique solubility profile of DEA boronates is particularly advantageous here, as it allows for their synthesis and isolation in greener solvent systems, moving away from more hazardous traditional solvents. sci-hub.seacs.org

Research has shown that the choice of solvent is less dependent on the specific aryl group being transferred and more on the consistent properties of the diethanolamine boronate portion of the molecule. sci-hub.se This allows for the development of a standard process using a limited range of sustainable solvents applicable to a wide variety of substrates. sci-hub.se Solvents are chosen based on their ability to facilitate the reaction while ensuring the low solubility of the resulting DEA boronic ester, which is crucial for its crystallization and isolation. sci-hub.se

The broader field of green chemistry is actively exploring solvents like deep eutectic solvents (DESs), which are noted for their low cost, low volatility, and biodegradability. acs.org For instance, glyceline, a DES formed from choline (B1196258) chloride and glycerol, is considered a non-toxic and green solvent. acs.org Other promising eco-friendly solvents being investigated for various chemical processes include Polarclean, Iris, and Cyrene, which are compared against traditional but more toxic solvents like N-methyl-2-pyrrolidone (NMP) and N,N-dimethylformamide (DMF). researchgate.net The principles of green chemistry guide the selection of these solvents to create more sustainable large-scale industrial processes. acs.org The development of DEA boronate synthesis in such environmentally benign systems represents a significant step forward in sustainable chemical manufacturing. acs.org

Table 2: Comparison of Solvents in Chemical Synthesis

Solvent Type Examples Key Environmental Features Source(s)
Sustainable Solvents Polarclean, Iris, Cyrene Eco-friendly alternatives to traditional toxic solvents. researchgate.net
Deep Eutectic Solvents (DESs) Glyceline (Choline chloride/Glycerol) Non-toxic, biodegradable, low volatility, low cost. acs.org

| Traditional Polar Aprotic Solvents | N-methyl-2-pyrrolidone (NMP), N,N-dimethylformamide (DMF) | Effective but associated with toxicity concerns. | researchgate.net |

Comparative Analysis of this compound Synthesis with Related Boronates

The synthesis and application of diethanolamine (DEA) boronic esters offer distinct advantages when compared to other common boronate systems, such as pinacol boronic esters. sci-hub.seresearchgate.net Boronic acids and their esters are fundamental reagents in organic chemistry, but their handling and purification can be challenging due to their high polarity. researchgate.net Boronic esters were developed to overcome these issues, with pinacol esters becoming the most widely used surrogates for boronic acids. researchgate.net

However, the synthesis of DEA boronic esters presents several improvements over the pinacol-based route. The primary advantage lies in the physical properties of the DEA esters themselves. They are typically highly crystalline and stable solids, which simplifies their isolation and purification. researchgate.netresearchgate.net This contrasts with many pinacol esters, which can be oils or low-melting solids, making them more difficult to handle and purify on a large scale.

The synthesis of DEA boronates via transesterification from other esters (like pinacol esters) or direct esterification from boronic acids is a facile and robust process. acs.org A key difference is the method of isolation. While pinacol esters often require chromatographic purification, DEA esters can be isolated by simple crystallization from the reaction mixture, driven by their low solubility in the chosen solvent system. sci-hub.se This makes the DEA boronate process more amenable to large-scale industrial production. researchgate.net

Furthermore, DEA boronic esters serve as excellent precursors. For instance, a two-step protocol for deprotecting pinacolyl boronic esters has been developed that proceeds through a diethanolamine-protected intermediate, highlighting the utility and unique reactivity of the DEA adduct. vt.edu This method offers mild reaction conditions and straightforward product isolation. vt.edu Related boron-containing compounds, such as 2-aminoethyl diphenylborinate (2-APB), are synthesized for different applications and their synthesis involves different precursors and methods, often tailored to achieve specific biological activities. mdpi.comnih.govnih.gov Triethanolamine borate, another related compound, is prepared by reacting boric acid with triethanolamine and is used as a curing agent and industrial catalyst. chemicalbook.com

Table 3: Comparative Overview of Boronate Synthesis

Feature Diethanolamine (DEA) Boronates Pinacol Boronates Other Boronates (e.g., 2-APB)
Typical Starting Materials Boronic acid or other boronic esters + Diethanolamine Boronic acid + Pinacol Diphenylborinic acid + Ethanolamine
Product Form Highly crystalline, stable solids. researchgate.netresearchgate.net Often oils or low-melting solids. researchgate.net Varies by specific compound.
Isolation/Purification Direct crystallization from reaction mixture. sci-hub.se Often requires chromatography. Dependent on specific synthesis.
Scalability Demonstrated at 100 kg scale. researchgate.net Can be challenging to scale purification. Varies; often lab-scale synthesis. mdpi.comnih.gov

| Key Advantage | Simple, scalable isolation; high stability. researchgate.netacs.org | Wide commercial availability and synthetic access. sci-hub.se | Tailored for specific functional applications. nih.gov |

Table 4: List of Mentioned Chemical Compounds

Compound Name
Diethanolamine
This compound / Diethanolamine boronic ester
Boric acid
Pinacol
Pinacol boronic ester
2-aminoethyl diphenylborinate (2-APB)
Triethanolamine
Triethanolamine borate
Choline chloride
Glycerol
N-methyl-2-pyrrolidone (NMP)
N,N-dimethylformamide (DMF)
Polarclean
Iris

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides profound insights into the atomic-level structure of diethanolamine (B148213) borate (B1201080). Through the analysis of ¹H, ¹¹B, and ¹³C NMR spectra, researchers can map out the connectivity and chemical environment of the atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Chemical Shifts and Coupling

¹H NMR spectroscopy of diethanolamine borate reveals characteristic signals for the protons within the diethanolamine moiety. In studies of the dried interaction products of boric acid and diethanolamine in dimethyl sulfoxide (B87167) (DMSO), distinct proton resonances have been identified. researchgate.net Methylene groups adjacent to the nitrogen and oxygen atoms typically show signals at approximately 3.4 ppm and 3.6 ppm. researchgate.net The protons of the amino groups are observed around 2.6 ppm. researchgate.net The absence of a signal around 3.0 ppm, which is characteristic of ammonium (B1175870) group protons, suggests the formation of a coordinate bond between the nitrogen and boron atoms. researchgate.net

Table 1: Representative ¹H NMR Chemical Shifts for this compound

Proton Type Chemical Shift (ppm) Solvent
Methylene (-CH₂-)3.4, 3.6DMSO
Amino (-NH-)2.6DMSO
Hydroxyl (-OH)4.0DMSO

Note: Chemical shifts can vary depending on the solvent and specific reaction conditions.

Boron Nuclear Magnetic Resonance (¹¹B NMR) Investigation of Boron Coordination States

¹¹B NMR spectroscopy is a powerful tool for directly probing the environment of the boron atom. In this compound, the boron atom is typically four-coordinated, forming a dative bond with the nitrogen atom of the diethanolamine ligand. researchgate.net This tetracoordinated state results in a characteristic upfield shift in the ¹¹B NMR spectrum compared to tricoordinate boron compounds. sdsu.edu The chemical shift for such tetracoordinate boron species generally falls within a specific range, providing clear evidence of the (N→B) coordination. researchgate.netsdsu.edu Some studies have indicated that in certain preparations, a mixture of a three-coordinated borate ester and a four-coordinated boron-nitrogen compound can exist. researchgate.net The presence of a dative bond from the nitrogen lone pair to the empty p-orbital of boron is a key feature in these structures. mdpi.com

Carbon Nuclear Magnetic Resonance (¹³C NMR) Studies of Carbon Environments

¹³C NMR spectroscopy provides information on the carbon framework of the diethanolamine ligand. The spectrum of diethanolamine itself shows two distinct signals for the carbon atoms. chemicalbook.com Upon formation of the borate complex, shifts in these carbon signals can be observed, reflecting the changes in the electronic environment due to bonding with the boron atom. The specific chemical shifts of the carbon atoms in this compound provide further confirmation of the compound's structure.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, is used to identify the functional groups and bonding arrangements within this compound.

Fourier Transform Infrared (FTIR) Spectroscopic Analysis of Functional Groups

The FTIR spectrum of this compound displays characteristic absorption bands that confirm the formation of the borate ester and the coordination of the diethanolamine ligand. Key peaks include those corresponding to B-O-C bonds, which are indicative of borate ester formation. researchgate.net The presence of N-H and O-H stretching vibrations can also be observed, with their positions potentially shifted upon complexation. The formation of a B-N coordinate bond can also influence the vibrational frequencies observed in the spectrum. researchgate.net

Table 2: Key FTIR Absorption Bands for this compound Derivatives

Wavenumber (cm⁻¹) Vibrational Mode
~3400O-H / N-H stretching
~2900C-H stretching
1231, 1081B-O-C stretching
760-650BO₃ bending, B-O-O vibrations

Note: The exact positions of the peaks can vary based on the specific structure and sample preparation. researchgate.net

Raman Spectroscopic Characterization for Quantitative Analysis

Raman spectroscopy complements FTIR by providing information on non-polar bonds and is useful for both qualitative and quantitative analysis. ucv.roulakbim.gov.tr In borate-containing compounds, Raman spectra can reveal characteristic peaks for B-O stretching and bending vibrations. ucv.ro For instance, the B-O bond can exhibit weak peaks in the region of 1602 to 1471 cm⁻¹. ucv.ro While specific quantitative Raman studies on this compound are not extensively detailed in the provided context, the technique has been successfully applied to other borate complexes for quantitative purposes. ulakbim.gov.tr The intensity of specific Raman bands can be correlated with the concentration of the analyte, enabling quantitative measurements.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for confirming the molecular weight and investigating the structural integrity of this compound esters. High-resolution mass spectrometry (HRMS) with soft ionization techniques, such as electrospray ionization (ESI), allows for the precise determination of the molecular mass, typically by observing the protonated molecule [M+H]⁺. nih.gov

For a series of diethanolamine (DEA) protected boronic esters, HRMS (ESI+) analysis successfully identified the corresponding [M+H]⁺ ions, confirming their molecular formulas. nih.gov This technique is instrumental in verifying the successful synthesis of the target compound. For instance, a study on various DEA-protected boronic esters reported the calculated and found m/z values, validating the formation of the bicyclic structure. nih.gov Another investigation into a nitrogen-containing borate ester synthesized from diethanolamine also utilized mass spectrometry to confirm the molecular weight of the product. rsc.org

While detailed fragmentation studies specifically for the parent this compound are not extensively published, analysis of related organoboron compounds provides insight into potential fragmentation pathways under collision-induced dissociation (CID). nih.govnih.gov Fragmentation in boron-containing compounds often involves the cleavage of bonds to the boron atom, including the loss of ligands or side chains. nih.govresearchgate.net For this compound esters, fragmentation could be expected to involve the cleavage of the B-O or B-C bonds, or the disruption of the diethanolamine backbone.

Table 1: High-Resolution Mass Spectrometry (HRMS) Data for Representative Diethanolamine Boronate Esters nih.gov
Compound NameMolecular FormulaCalculated [M+H]⁺ (m/z)Found [M+H]⁺ (m/z)
8-(4-(Benzylamino)-4-oxobutan-2-yl)hexahydro- nih.govresearchgate.netwiley-vch.deoxazaborolo[2,3-b] nih.govresearchgate.netwiley-vch.deoxazaborol-4-ium-8-uideC₁₅H₂₄BN₂O₃291.1874291.1890
8-(3-(tert-Butoxy)-3-oxo-1-phenylpropyl)hexahydro- nih.govresearchgate.netwiley-vch.deoxazaborolo[2,3-b] nih.govresearchgate.netwiley-vch.deoxazaborol-4-ium-8-uideC₁₇H₂₇BNO₄320.2028320.2006
8-(3-(Benzyloxy)-3-oxo-1-phenylpropyl)hexahydro- nih.govresearchgate.netwiley-vch.deoxazaborolo[2,3-b] nih.govresearchgate.netwiley-vch.deoxazaborol-4-ium-8-uideC₂₀H₂₆BN₂O₃353.2031353.2034

**3.4. X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive proof of the solid-state structure of this compound esters, confirming the key architectural features that were long suspected from other spectroscopic methods like NMR. wiley-vch.de

Crystallographic studies reveal that this compound esters adopt a bicyclic structure, often referred to as a diptychboroxazolidine. researchgate.net This architecture is characterized by a central boron atom bonded to the two oxygen atoms and the nitrogen atom of the diethanolamine ligand, as well as one external group (e.g., a phenyl or alkyl group). The nitrogen's lone pair of electrons donates into the empty p-orbital of the boron atom, forming a transannular dative B-N bond. wiley-vch.de This interaction results in a tetracoordinate boron atom with a tetrahedral geometry, a feature that enhances the stability of the molecule compared to typical tricoordinate boronic esters. nih.govwiley-vch.de

The X-ray crystal structure allows for precise measurement of bond lengths and angles within the molecule, offering quantitative insight into its bonding characteristics. The dative B-N bond is a key feature, with reported lengths of approximately 1.66 Å to 1.74 Å in various derivatives. researchgate.netwiley-vch.deacs.org For example, in the diethanolamine adduct of phenylboronic acid, the B-N bond length was determined to be 1.67 Å. wiley-vch.de In another study, the B-N bond length in a similar ester was 1.666(3) Å. researchgate.net

The formation of the tetracoordinate "ate" complex significantly affects the B-O bond lengths. These bonds are elongated compared to those in tricoordinate boronic esters, typically measuring in the range of 1.43–1.48 Å. wiley-vch.de This lengthening is a direct consequence of the change in hybridization and coordination at the boron center. The B-C bond connecting the boron to its organic substituent is typically around 1.6 Å. researchgate.net

Table 2: Selected Bond Lengths (Å) from X-ray Crystallography of a Diethanolamine Boronic Ester Derivative researchgate.net
BondLength (Å)Description
B—N1.666(3)The key intramolecular dative bond confirming the bicyclic structure.
B—C1.613(3)Bond to the external organic substituent on the boron atom.
B—O1.460(3)One of the two bonds forming the boronate ester linkages.
B—O1.474(3)The second boronate ester linkage bond.
C—N1.485(3) / 1.486(3)Bonds within the diethanolamine backbone.
C—O1.411(3) / 1.419(3)Bonds within the diethanolamine backbone.

Coordination Chemistry and Intramolecular Interactions

The Nature and Influence of the Transannular Boron-Nitrogen Dative Bond

The formation of the N→B dative bond results in a bicyclic structure, imparting significant rigidity to the molecule. researchgate.net This coordination changes the geometry around the boron atom from trigonal planar (in its tricoordinate state) to tetrahedral (in its tetracoordinate state). acs.orgmdpi.com X-ray diffraction analyses have confirmed the presence of this bond, with typical B-N dative bond lengths observed to be around 1.67 Å. chemistry-chemists.com This is longer and weaker than a standard covalent B-N bond. researchgate.net The formation of this bond creates a stable five-membered ring structure within the molecule. rsc.org The strength of this dative bond is influenced by steric effects; bulky substituents on either the boron or nitrogen atoms can weaken it. researchgate.netresearchgate.net

BondTypical Bond Length (Å)Reference
B-N (Dative)1.67 chemistry-chemists.com
B-C1.613 chemistry-chemists.com

The N→B dative bond significantly enhances the stability of diethanolamine (B148213) borate (B1201080), particularly its resistance to hydrolysis. google.comacs.org This increased stability is attributed to the nitrogen atom's lone pair of electrons coordinating with the electron-deficient boron, which reduces the boron's susceptibility to attack by nucleophiles like water. rsc.org The formation of this bond introduces a formal positive charge on the nitrogen and a negative charge on the boron, creating a zwitterionic character that influences its interactions. Theoretical studies have shown that the strength of this dative bond is a key factor in the physiological action of some boronated compounds, as it can facilitate interactions with Lewis base sites on enzymes. acs.org The introduction of the N→B dative bond is a recognized strategy for improving the stability of organoboron compounds in both air and aqueous environments. acs.org

Tetracoordinate Boron Species Formation and Stability

The boron atom in diethanolamine borate can exist in either a tricoordinate or a tetracoordinate state, with the latter being stabilized by the intramolecular N→B dative bond. google.comacs.org This ability to switch between coordination states is fundamental to its chemistry.

In solution, an equilibrium exists between the open-chain tricoordinate form and the closed, bicyclic tetracoordinate form. acs.org The position of this equilibrium is influenced by various factors, including the solvent and temperature. sdsu.edu The tetracoordinate species, where boron is bonded to four other atoms (two oxygen and two via the N→B bond), is generally more stable, particularly in the solid state. google.com The formation of the tetracoordinate adduct results in an upfield shift in the 11B NMR spectrum compared to the tricoordinate borane (B79455). sdsu.edu Dynamic NMR studies have been used to investigate the energy barrier for the opening and closing of the N→B bond, which corresponds to the interconversion between the two forms. researchgate.netresearchgate.net

Several factors determine whether the boron atom in this compound and related compounds is tricoordinate or tetracoordinate:

Intramolecular vs. Intermolecular Interactions: The presence of the diethanolamine ligand strongly favors intramolecular coordination to form a stable tetracoordinate species. google.com

Steric Hindrance: Bulky substituents on the nitrogen or boron atoms can hinder the formation of the dative bond, favoring the tricoordinate state. researchgate.netresearchgate.net

Electronic Effects: Electron-withdrawing groups attached to the boron atom can increase its Lewis acidity, thereby strengthening the N→B bond and favoring tetracoordination. acs.org Conversely, electron-donating groups on the nitrogen enhance its basicity and promote dative bond formation.

Solvent Effects: Coordinating solvents can compete with the intramolecular nitrogen for coordination to the boron atom, potentially shifting the equilibrium towards the tricoordinate form. sdsu.edu

pH: In aqueous solutions, pH plays a critical role. The formation of boronate esters is more favorable at higher pH where the boronate ion [B(OH)4]⁻ is present in higher concentrations. wiley-vch.de

FactorFavors Tricoordinate BoronFavors Tetracoordinate BoronReference
Steric HindranceHighLow researchgate.netresearchgate.net
Lewis Acidity of BoronLowHigh acs.org
Basicity of NitrogenLowHigh researchgate.net
Coordinating SolventsPresentAbsent sdsu.edu

Complexation Behavior with Metal Ions and Other Substrates

This compound exhibits the ability to form complexes with metal ions, a property that is central to one of its primary applications as a corrosion inhibitor. smolecule.com By binding with metal ions, such as those of ferrous metals, it can form a protective layer on the metal surface. smolecule.comborax.com This layer passivates the surface and reduces the rate of oxidation when the metal is exposed to corrosive environments. smolecule.comborax.com The complexation ability is also relevant in its use in metalworking fluids and antifreeze solutions. smolecule.com Furthermore, borates, in general, can form esters with polyhydroxy compounds like sugars. fiveable.me While specific studies on the complexation of this compound with a wide range of other substrates are limited in the provided context, its fundamental coordination chemistry suggests potential for interactions with various Lewis acids and bases.

Hydrogen Bonding Networks in this compound Structures

The crystal structure of this compound derivatives reveals the presence of extensive hydrogen bonding networks that are crucial for the stability of the solid-state assembly. cdnsciencepub.com Specifically, crystallographic studies of compounds like B-phenyl-diptychboroxazolidine have provided conclusive evidence for these networks. wiley-vch.decdnsciencepub.com The primary interaction responsible for linking individual molecules is the hydrogen bond formed between the amine hydrogen (N-H) of one molecule and an oxygen atom of a neighboring molecule. cdnsciencepub.com

These N-H···O hydrogen bonds connect discrete molecules into well-defined, ordered arrangements. In the case of B-phenyl-diptychboroxazolidine, each molecule is linked to two others through these hydrogen bonds, creating continuous spirals that propagate along a crystallographic axis. cdnsciencepub.com The geometry of this interaction is well-defined, with an O···N distance of 2.914(3) Å, indicative of a moderately strong hydrogen bond. cdnsciencepub.com This cooperative network of hydrogen bonds, superimposed on the inherent stability of the internally coordinated B-N adduct, governs the crystal packing and the physical properties of the compound. wiley-vch.decdnsciencepub.com The hydrogen bonding in these structures plays a critical role, bridging individual borate units to form a stable, three-dimensional supramolecular architecture. researchgate.net

Detailed Research Findings:

X-ray crystallography has been instrumental in elucidating the precise nature of the hydrogen bonding in this compound structures. The study of B-phenyl-diptychboroxazolidine by Rettig and Trotter provided key metric parameters for both the intramolecular coordination and the intermolecular hydrogen bonds.

Table 1: Selected Bond Distances and Hydrogen Bond Geometry in B-Phenyl-Diptychboroxazolidine

FeatureAtoms InvolvedDistance (Å)
Intramolecular B-N BondB-N1.666(3)
Intramolecular B-O BondB-O(1)1.460(3)
Intramolecular B-O BondB-O(2)1.474(3)
Intermolecular H-BondN-H···O2.914(3)¹
Amine Hydrogen BondN-H0.87(5)

Data sourced from the crystal structure analysis of B-phenyl-diptychboroxazolidine. cdnsciencepub.com ¹This value represents the distance between the nitrogen and oxygen atoms (N···O).

Reaction Mechanisms and Chemical Reactivity

Esterification and Transesterification Mechanisms Involving Diethanolamine (B148213) and Boric Acid

The formation of diethanolamine borate (B1201080) is an example of an esterification reaction. The process involves the condensation of diethanolamine with boric acid, where the hydroxyl groups of diethanolamine react with boric acid to form B-O-C bonds, creating a cyclic borate ester. ontosight.aigoogle.com The nitrogen atom of diethanolamine also plays a crucial role by forming a dative bond with the electron-deficient boron atom, resulting in a stable, sp³-hybridized zwitterionic structure known as a dioxazaborocane or DABO boronate. researchgate.net This intramolecular coordination is a key feature of the compound's stability. rsc.org The reaction is typically driven by the removal of water, often by heating the reactants together at temperatures above 120°C. google.comgoogle.com

Diethanolamine borate also readily participates in transesterification reactions. This is particularly useful in the deprotection of boronic esters, such as pinacol (B44631) boronate esters. rsc.orgnih.gov In this process, diethanolamine is reacted with a boronic ester. The diethanolamine displaces the diol (e.g., pinacol) from the boron atom to form the more stable diethanolamine boronate adduct. nih.govacs.org This reaction is often efficient and can proceed in short reaction times, with the diethanolamine boronate product frequently precipitating from the reaction mixture, simplifying its isolation. nih.govacs.org The mechanism involves the nucleophilic attack of the diethanolamine hydroxyl groups on the boron atom of the boronic ester, leading to the formation of a tetrahedral intermediate, which then eliminates the original diol.

The general process can be summarized as follows:

Esterification: Boric Acid + Diethanolamine ⇌ this compound + Water google.com

Transesterification: Boronic Ester (e.g., R-B(OR')₂) + Diethanolamine ⇌ R-B(diethanolamine) + 2 R'OH rsc.orgnih.gov

Hydrolytic Stability and Mechanism of Hydrolysis

Diethanolamine borates are known for their relative stability, especially when compared to free boronic acids. nih.gov However, they are susceptible to hydrolysis, a reaction that cleaves the B-O bonds and regenerates the constituent diethanolamine and boronic acid or boric acid. rsc.orgnih.gov The stability of this compound in aqueous environments is significantly influenced by pH.

The mechanism of hydrolysis involves the attack of water molecules on the boron center. In acidic conditions, the protonated form of diethanolamine is liberated, and the boronic acid does not readily recondense with it. rsc.org The rate of hydrolysis is generally faster in acidic solutions.

Investigation of Nucleophilic Attack Pathways

The hydrolysis of this compound is initiated by the nucleophilic attack of water on the electron-deficient boron atom. rsc.org Even though the boron atom in the diethanolamine adduct is tetracoordinated and sp³-hybridized, an equilibrium exists where the dative B-N bond can dissociate, transiently forming a trigonal sp²-hybridized boron species. This transient species is highly susceptible to nucleophilic attack by water. The attack leads to the formation of a tetrahedral intermediate, which subsequently breaks down to yield boric acid (or a boronic acid) and diethanolamine. rsc.orgnih.govacs.org

The presence of the intramolecular B-N bond significantly contributes to the hydrolytic stability compared to simple boronic esters by reducing the Lewis acidity of the boron atom. rsc.orgrsc.org However, this bond is not completely inert and its lability allows for the controlled release of the boronic acid under specific conditions.

Factors Affecting Hydrolytic Degradation

Several factors influence the rate and extent of hydrolytic degradation of this compound:

pH: Hydrolysis is generally faster under acidic conditions. rsc.org In alkaline conditions (pH 8.5–10), stability is higher due to the formation of more stable polyborate anions.

Temperature: Increased temperature generally accelerates the rate of hydrolysis. osti.gov

Steric Hindrance: The introduction of methyl groups on the diethanolamine backbone, as in diisopropanolamine (B56660) boronic ester (DIPAB), has been shown to significantly enhance hydrolytic stability. This is attributed to increased steric hindrance around the boron center, which impedes the approach of water molecules. acs.org

Electronic Effects: The electronic nature of the substituent on the boron atom (in the case of organoboronic acid adducts) can influence stability. Electron-withdrawing groups can increase the Lewis acidity of boron, potentially making it more susceptible to nucleophilic attack, while electron-donating groups may have the opposite effect. rsc.org

Solvent: The nature of the solvent can affect the equilibrium and kinetics of hydrolysis.

Role as a Boronic Acid Protecting Group and Deprotection Mechanisms

The formation of a this compound adduct is a widely used strategy for the protection of boronic acids. researchgate.net Boronic acids themselves can be unstable, prone to dehydration to form cyclic trimers (boroxines), and can be challenging to purify and handle. nih.gov Conversion to the corresponding diethanolamine boronate ester results in air-stable, often crystalline solids that are easier to isolate, purify, and store. nih.govresearchgate.net

The deprotection of the diethanolamine boronate to regenerate the free boronic acid is typically achieved through mild acidic hydrolysis. researchgate.netrsc.org The adduct is treated with a dilute aqueous acid, which readily cleaves the B-O and B-N bonds. nih.govacs.org The protonated diethanolamine is soluble in the aqueous phase, facilitating the isolation of the desired boronic acid from the organic phase. This two-step process of protection (transesterification) and deprotection (hydrolysis) is advantageous due to its mild conditions and tolerance of various functional groups. nih.govacs.orgnih.gov

Reaction Kinetics and Thermodynamics of this compound Transformations

The esterification reaction to form this compound from boric acid and diethanolamine is a condensation reaction that is typically favored at elevated temperatures where water is removed, driving the equilibrium towards the product. google.comgoogle.com

The thermodynamics of the complexation of borate ions with diols have been studied, revealing that these reactions are often enthalpy-driven. fukuoka-edu.ac.jp The formation of the five-membered rings in the this compound structure is generally thermodynamically favorable. rsc.org Six-membered rings are thermodynamically less stable than five-membered ones. rsc.org

The kinetics of the transesterification reaction to form diethanolamine boronates from other boronic esters, such as pinacol esters, are generally fast, often proceeding to completion in under 30 minutes at room temperature. nih.govacs.org The precipitation of the diethanolamine boronate product from the reaction mixture provides a strong thermodynamic driving force for the reaction.

Kinetic studies of the hydrolysis of borate esters indicate that the process is subject to catalysis by both acid and base. rsc.org The rate of hydrolysis is dependent on the concentration of the boronate, water, and the pH of the medium. Detailed kinetic analysis of this compound specifically would require further investigation, but the general principles of boronic ester hydrolysis apply.

Advanced Applications in Chemical Science

Catalytic Applications and Organic Synthesis

Diethanolamine (B148213) borate (B1201080) complexes, often referred to as DABO boronates, have garnered considerable attention as versatile and stable reagents in modern organic synthesis. nih.govresearchgate.net Their utility is particularly pronounced in palladium-catalyzed cross-coupling reactions, offering practical advantages over traditional boronic acids and their other derivatives.

Role as a Stable Coupling Partner in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Diethanolamine borate serves as an exceptionally stable and easy-to-handle surrogate for boronic acids in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation in organic synthesis. nih.govthieme-connect.de Unlike many boronic acids, which can be unstable and difficult to handle due to their tendency to form cyclic trimers (boroxines), diethanolamine boronates are typically crystalline, air-stable solids. nih.govthieme-connect.de This stability simplifies stoichiometric calculations and enhances reproducibility, addressing a significant challenge in process development and large-scale chemical production. nih.gov

The operational simplicity of using diethanolamine boronates is a key advantage. They can be used directly in Suzuki-Miyaura reactions, often in the presence of water or a protic co-solvent, without the need for the stringent anhydrous conditions sometimes required for other boronic acid derivatives. nih.gov Research has demonstrated that a variety of aryl and heteroaryl diethanolamine boronates can be effectively coupled with aryl halides and nosylates, achieving good to excellent yields. nih.govthieme-connect.de For instance, the coupling of various aryl diethanolamine boronates with aryl halides using a palladium acetate (B1210297) catalyst and a JohnPhos ligand has been shown to produce the desired biaryl products in high yields. nih.gov Similarly, the combination of diethanolamine boronates with aryl nosylates, using a palladium acetate/XPhos catalytic system, has proven effective. thieme-connect.de

A notable feature of diethanolamine boronates is their high crystallinity, which facilitates their purification by crystallization, often avoiding the need for chromatographic methods. thieme-connect.deacs.org This is particularly beneficial in medicinal and process chemistry where purity and scalability are paramount. thieme-connect.de The stability of these reagents is further highlighted by the fact that heterocyclic DABO boronates can be stored for extended periods at room temperature without noticeable degradation. nih.gov

The following table summarizes the results of Suzuki-Miyaura cross-coupling reactions using various diethanolamine boronates, showcasing their versatility and efficiency.

Aryl/Heteroaryl Diethanolamine BoronateCoupling PartnerCatalyst/LigandSolvent SystemYield (%)Reference
Phenyl DABO4-BromoanisolePd(OAc)₂/JohnPhosToluene/H₂O85 nih.gov
2-Thiophenyl DABO4-BromoacetophenonePd(OAc)₂/JohnPhosToluene/H₂O92 nih.gov
Benzofuran DABO4-BromobenzonitrilePd(PPh₃)₄Toluene/H₂O89 (on 44 mmol scale) nih.gov
4-Methoxyphenyl DABO4-Nosyl-toluenePd(OAc)₂/XPhosToluene/H₂O95 thieme-connect.de
2-Pyridyl DABO1-Nosyl-naphthalenePd(OAc)₂/XPhosToluene/H₂O78 thieme-connect.de

Exploration of this compound in Other Catalytic Processes

Beyond the well-established Suzuki-Miyaura reaction, the unique properties of diethanolamine borates have prompted their exploration in other catalytic processes. Their stability and handling advantages make them attractive candidates for various transformations in organic synthesis. For example, a 2-diethanolamine boronyl-substituted 1,3-diene has been synthesized and successfully employed in high-yielding Diels-Alder reactions. beilstein-journals.org The resulting cycloadducts, which retain the this compound moiety, can subsequently participate in efficient cross-coupling reactions. beilstein-journals.org

The use of diethanolamine as a stabilizing auxiliary is not limited to boron chemistry. It has been investigated in the context of other transition metal-catalyzed reactions. For example, diethanolamine has been used as an additive in the electrodeposition of zinc-nickel alloy coatings, where it influences the properties of the resulting material. researchgate.net While not a direct catalytic application of the borate compound itself, this demonstrates the broader utility of the diethanolamine ligand in controlling metal-centered processes.

Furthermore, borate esters in general, a class to which this compound belongs, have been reported as effective catalysts for amidation reactions, including for challenging substrates like unprotected amino acids. rsc.org This suggests a potential, albeit less explored, role for this compound itself as a catalyst, rather than just a reagent, in reactions such as direct amide bond formation. rsc.orgnih.gov

Mechanistic Insights into Cross-Coupling Reactivity and Selectivity

The mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. jyu.fi When using diethanolamine boronates, the transmetalation step is of particular interest. It is generally understood that the diethanolamine boronate (DABO boronate) itself is not the active species in the transmetalation. Instead, it serves as a stable precursor that hydrolyzes in situ in the aqueous or protic solvent mixtures typically used for the reaction, to generate the corresponding boronic acid. nih.gov This in situ formation of the boronic acid is crucial for efficient transmetalation to the palladium center. nih.gov

Evidence for this hydrolysis pathway is supported by the observation that reactions conducted under strictly anhydrous conditions often result in reduced yields and the formation of side products like homocoupled species. nih.gov The presence of water or a protic co-solvent is necessary to facilitate the cleavage of the B-N dative bond and subsequent hydrolysis to the active boronic acid. nih.gov The diethanolamine released during this process does not appear to negatively impact the palladium catalytic cycle. nih.gov

The general mechanism for the Suzuki-Miyaura cross-coupling reaction is depicted below:

Catalytic Cycle of the Suzuki-Miyaura Reaction

Generated mermaid

The selectivity of the reaction is largely governed by the palladium catalyst and the ligands employed. The choice of phosphine (B1218219) ligands, such as JohnPhos or XPhos, can significantly influence the reaction's efficiency and substrate scope. nih.govthieme-connect.de The stability of the diethanolamine boronate ensures that the boronic acid is generated slowly and consumed in the catalytic cycle, which can help to suppress unwanted side reactions like protodeboronation.

Corrosion Inhibition Research

This compound is widely recognized and utilized as an effective corrosion inhibitor, particularly for ferrous metals in aqueous environments. smolecule.comgoogle.com Its ability to protect metal surfaces from degradation is a subject of ongoing research, with studies focusing on the mechanisms of protective layer formation and the electrochemical characteristics of its inhibitory action.

Mechanistic Studies of Protective Layer Formation on Metal Surfaces

The primary mechanism by which this compound inhibits corrosion is through the formation of a protective film on the metal surface. smolecule.com This film acts as a physical barrier, isolating the metal from corrosive agents in the environment, such as water and oxygen. allhdi.com The formation of this layer is attributed to the adsorption of the this compound molecules onto the metal. allhdi.compeacta.org

The molecular structure of diethanolamine, with its polar amine and hydroxyl groups, plays a crucial role in this process. allhdi.compeacta.org These polar groups can interact with and adsorb onto the metal surface. peacta.org In the case of this compound, the compound can form complexes with metal ions, contributing to the stability and integrity of the protective film. smolecule.com

Studies suggest that this compound functions as a mixed-type inhibitor, meaning it can suppress both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions of the corrosion process. peacta.org Some research, however, points towards a predominantly anodic inhibition mechanism, where the inhibitor interacts with initial corrosion products to form an adherent, insoluble protective layer. scirp.org The pH of the aqueous system is also a significant factor, as it can influence the type of protective film that is formed. develub.com Diethanolamine itself helps to maintain a stable, slightly alkaline pH, which is less conducive to corrosion. allhdi.com

Electrochemical Characterization of Inhibition Efficiency

Electrochemical techniques are powerful tools for quantifying the effectiveness of corrosion inhibitors. Methods such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are commonly used to study the behavior of diethanolamine and its borate derivatives in corrosive media.

Potentiodynamic polarization studies on mild steel in acidic solutions have shown that diethanolamine can significantly reduce the corrosion current density, indicating a decrease in the corrosion rate. peacta.org By analyzing the polarization curves, it's possible to determine the inhibitor's effect on the anodic and cathodic reactions. A shift in the corrosion potential (Ecorr) can indicate whether the inhibitor is primarily anodic, cathodic, or mixed-type. peacta.org For diethanolamine, shifts in Ecorr suggest a mixed-type inhibition mechanism. peacta.org

The following table presents data from a galvanostatic polarization study of diethanolamine as a corrosion inhibitor for mild steel in a 0.5 M sulfuric acid solution at 303 K.

Inhibitor Concentration (M)Corrosion Current Density (Icorr) (A/cm²)Inhibition Efficiency (%)Reference
0 (Blank)1.25 x 10⁻³- peacta.org
10⁻⁷5.59 x 10⁻⁴55.3 peacta.org
10⁻⁶4.47 x 10⁻⁴64.2 peacta.org
10⁻⁵3.16 x 10⁻⁴74.7 peacta.org
10⁻⁴2.00 x 10⁻⁴84.0 peacta.org
10⁻³1.41 x 10⁻⁴88.7 peacta.org

The data clearly shows that as the concentration of the inhibitor increases, the corrosion current density decreases, and consequently, the inhibition efficiency increases. peacta.org

Research on aqueous solutions of this compound (DEAB) has also involved the use of computer resistometry to measure electrical conductivity and pH. springerprofessional.de These studies reveal that aqueous solutions of DEAB exhibit unipolar electrical conductivity and anion-exchange properties, which are relevant to its behavior as a corrosion inhibitor. springerprofessional.de Such electrochemical characterizations are vital for understanding the fundamental properties of this compound and optimizing its application in various industrial settings, such as in hydraulic fluids, anti-freeze solutions, and metalworking fluids. smolecule.comallhdi.com

Adsorption Models and Isotherms (e.g., Frumkin's adsorption isotherm)

The interaction of this compound with metal surfaces, a key aspect of its function as a corrosion inhibitor, can be described by various adsorption models. These models, or isotherms, provide a mathematical relationship between the concentration of the inhibitor in a solution and the amount adsorbed onto the metal surface at a constant temperature. acs.orgjmaterenvironsci.comresearchgate.net Understanding these isotherms is crucial for optimizing the inhibitor's performance.

While direct studies detailing the specific adsorption isotherm for this compound are not prevalent in the provided search results, the adsorption behavior of its constituent, Diethanolamine (DEA), has been investigated. For instance, the adsorption of DEA on a mild steel surface in a sulfuric acid medium was found to follow Frumkin's adsorption isotherm. peacta.org

Frumkin's Adsorption Isotherm:

This model is particularly relevant for systems where lateral interactions between the adsorbed molecules on the surface cannot be neglected. kecs.or.krrsc.org The Frumkin isotherm is expressed by the following equation:

K * C = (θ / (1 - θ)) * exp(-2 * a * θ)

Where:

K is the adsorption-desorption equilibrium constant.

C is the concentration of the adsorbate (inhibitor) in the solution.

θ is the surface coverage.

a is the lateral interaction parameter, which can be positive (attractive forces) or negative (repulsive forces).

In the case of DEA, the adsorption occurs through its amine (-NH-) and hydroxyl (-OH-) groups. peacta.org The presence of these polar groups can lead to lateral repulsive interactions between the adsorbed molecules on the metal surface. peacta.org The Frumkin isotherm accounts for these interactions, providing a more accurate description of the adsorption process compared to simpler models like the Langmuir isotherm, which assumes no interaction between adsorbed species. peacta.orgkecs.or.kr

Studies on other organic corrosion inhibitors in borate buffer solutions have also shown that adsorption can sometimes be described by the Frumkin isotherm, although the Temkin isotherm is also frequently applicable. mdpi.comscispace.com The choice of the most suitable isotherm depends on the specific inhibitor, the metal substrate, and the environmental conditions. acs.org

Synergistic Effects of this compound with Other Inhibitors

The effectiveness of this compound as a corrosion inhibitor can be significantly enhanced when used in combination with other substances, a phenomenon known as synergism. This approach often leads to a greater level of protection than the sum of the individual inhibitors' effects.

The synergistic effect between borates and other inhibitors can also reduce the required concentration of each component to achieve effective protection. borax.com This is not only economically beneficial but can also be advantageous from an environmental and safety perspective.

Application in Aqueous Media and Specific Industrial Contexts (e.g., hydraulic fluids, anti-freeze, cooling lubricants)

This compound and its related esters are widely utilized as corrosion inhibitors in various aqueous industrial fluids due to their solubility and effectiveness in protecting ferrous metals. smolecule.comgoogle.com

Key Industrial Applications:

Hydraulic Fluids: Water-glycol based hydraulic fluids are susceptible to autoignition. This compound has been shown to inhibit this process when added to these lubricants. dtic.mil It is also a component in composite additives for hydraulic support antifreeze fluids. google.com

Anti-Freeze (Engine Coolants): Glycol-based antifreezes can oxidize over time, forming corrosive organic acids. Borates, including this compound, act as a buffer to maintain a pH above 7, preventing acid formation and inhibiting corrosion in automotive cooling systems. borax.comborax.com They can be incorporated into antifreeze solutions to protect vehicle radiators and cooling circuits. google.com

Cooling Lubricants (Metalworking Fluids): this compound is suitable for use in cooling lubricants for metalworking processes. smolecule.com Borates in these fluids provide rust inhibition, act as bacteriostatic agents, and contribute to longer emulsion life. borax.comborax.com The use of boric acid alkanolamine esters has led to the development of high-quality, water-miscible cutting fluids. borax.com

The mechanism of protection involves the formation of a protective film on the metal surface. smolecule.com In aqueous solutions, this compound at concentrations as low as 0.8% to 1% by weight can provide significant anti-rust action. google.com

Flame Retardancy Mechanisms and Material Integration

This compound and its derivatives are recognized for their flame retardant properties, which are attributed to the synergistic effects of boron, nitrogen, and sometimes phosphorus when incorporated into polymeric materials. researchgate.net

Thermogravimetric Analysis (TGA) of Thermal Stability and Degradation

Thermogravimetric analysis (TGA) is a crucial technique used to study the thermal stability and decomposition behavior of materials by measuring mass changes as a function of temperature. infinitiaresearch.comipfdd.de

Studies on novel intumescent flame retardants derived from this compound, such as poly(phenyl phosphamide spirocyclic this compound) (PPSDB), have utilized TGA to evaluate their thermal properties. researchgate.net The TGA of PPSDB shows a multi-stage degradation process. An initial minor weight loss below 200°C is typically associated with the loss of absorbed water and the dehydration of boric acid components. researchgate.net A more significant degradation phase occurs at higher temperatures, which involves the scission of the boron spiro bonds. researchgate.net The final residue at high temperatures (e.g., 25.1% at 800°C for PPSDB) is indicative of the formation of a stable char, which is essential for flame retardancy. researchgate.net

The thermal decomposition of wood treated with this compound has also been investigated, highlighting its potential as a flame retardant modifier for cellulosic materials. cellulosechemtechnol.ro

Investigation of Intumescent Flame Retardant Behavior

Intumescent flame retardants (IFRs) are substances that swell upon heating to form a multicellular, insulating char layer on the surface of a material. researchgate.net This char acts as a physical barrier that slows down the transfer of heat and mass between the flame and the polymer, thus inhibiting combustion. researchgate.netresearchgate.net

This compound is a key component in the synthesis of novel IFRs. For example, poly(phenyl phosphamide spirocyclic this compound) (PPSDB) has been synthesized and shown to be an effective intumescent flame retardant. researchgate.net The flame retardant mechanism of such compounds relies on the synergistic action of phosphorus, nitrogen, and boron. During combustion, the phosphorus component acts as an acid source, the nitrogen-containing groups contribute to blowing (gas formation), and the boron helps to form a stable, protective char layer. researchgate.net This combination effectively prevents the polymer from burning further. researchgate.net

Incorporation into Polymeric Composites (e.g., Polyethylene (B3416737), Poly(vinyl acetate))

This compound and its derivatives can be incorporated into various polymers to enhance their flame retardancy.

Polyethylene (PE): Flame-retardant polyethylene composites have been prepared by incorporating poly(phenyl phosphamide spirocyclic this compound) (PPSDB). researchgate.net The inclusion of PPSDB significantly improves the flame resistance efficiency and anti-dripping properties of the polyethylene. researchgate.net For instance, a composite with 30 wt% of an IFR system containing a this compound derivative achieved a UL-94 V-0 rating, indicating excellent flame retardancy. researchgate.net

Poly(vinyl acetate) (PVAc): Borate additives, derived from compounds like this compound, can act as crosslinking agents for partially hydrolyzed Poly(vinyl acetate). rsc.orgresearchgate.net This crosslinking, which is more effective under alkaline conditions, can improve the thermal and mechanical properties of the PVAc films. rsc.org In addition to crosslinking, borates can also exhibit a plasticizing effect under acidic conditions. rsc.org The modification of PVAc with borates is a strategy to enhance its properties for various applications, including adhesives and coatings. scirp.org

Below is an interactive data table summarizing the applications of this compound in polymeric composites.

Table 1: Applications of this compound in Polymeric Composites

Polymer Derivative/System Key Findings Reference(s)
Polyethylene (PE) Poly(phenyl phosphamide spirocyclic this compound) (PPSDB) Improved flame resistance and anti-dripping properties. researchgate.net
Linear Low-Density Polyethylene (LLDPE) Poly(pentaerythritol spirocyclic phosphorusoxy spirocyclic this compound) (PPSPSDB) with Ammonium (B1175870) Polyphosphate (APP) Achieved UL-94 V-0 rating and high char residue. researchgate.net

Flame Retardant Effects on Cellulosic Materials (e.g., Wood)

This compound has been identified as an effective flame retardant for cellulosic materials, particularly wood. Research indicates that compositions containing this compound as a primary boron-nitrogen compound can significantly decrease the combustibility of wood, suppress smoldering, and lower the rate of burning. cellulosechemtechnol.roresearchgate.net This is particularly crucial as the smoldering of wood post-fire is a primary cause of structural collapse. researchgate.net

Studies investigating the thermal decomposition of wood treated with this compound in an air atmosphere have confirmed its efficacy. cellulosechemtechnol.ro The application method typically involves treating air-dry pine sapwood with a 50% aqueous solution of this compound. cellulosechemtechnol.ro The primary mechanism of fire retardancy for borate compounds in cellulosic materials involves promoting the formation of char on the surface. americanborate.comborax.com This char layer acts as a barrier, inhibiting the release of flammable gases and suppressing glowing and smoke. americanborate.com The process of pyrolysis, where solid materials decompose into flammable gases upon heating, is thereby hindered. americanborate.com

The thermal analysis of pine wood modified with diethanolamine(N→B)-trihydroxyborate shows that the treatment leads to an increased proportion of carbonized residue, which contributes to the flame retardant effect. nih.gov While borates in general are known to be effective, the specific use of this compound has been highlighted for its ability to provide comprehensive fire protection to wooden structures. cellulosechemtechnol.roresearchgate.net

Table 1: Thermal Decomposition Characteristics of Modified Wood (Note: This table is a representative summary based on findings from multiple studies. Specific values can vary based on experimental conditions.)

Property Unmodified Wood Wood Treated with this compound
Combustibility High Reduced cellulosechemtechnol.roresearchgate.net
Smoldering Prone to smoldering Suppressed cellulosechemtechnol.roresearchgate.net
Burning Rate Standard Reduced cellulosechemtechnol.roresearchgate.net
Char Formation Lower Increased americanborate.comnih.gov

| Mass Loss (%) | Higher during combustion | Lower during combustion |

Study of Boron-Nitrogen Compounds in Fire Protection Mechanisms

The fire protection mechanism of this compound is intrinsically linked to its nature as a boron-nitrogen (B-N) compound. The interaction between the boron and nitrogen atoms creates a stable chemical structure that enhances fire retardancy. mdpi.comredalyc.org When cellulosic materials are modified with these compounds, hydrolytically stable esters containing tetracoordinated boron and nitrogen atoms are formed on the substrate surface. mdpi.com This chemical interaction occurs with the hydroxyl groups of cellulose (B213188), primarily at the C6 atom of the glucopyranose ring. nih.govmdpi.com

The mechanism of flame retardancy for B-N compounds is described as a "shielding" of the material's surface. nih.gov This shield is formed by the creation of a stable char layer during thermal decomposition, which insulates the underlying material from heat and oxygen, thus impeding further combustion. nih.gov The presence of the B-N coordination bond is crucial, as it increases the thermal stability and temperature resistance of the compound. redalyc.org

Lubricant Additive Performance and Tribological Studies

Evaluation of Antiwear Properties in Various Base Oils

This compound and its derivatives have demonstrated significant potential as antiwear additives in a range of lubricant base oils. These sulfur- and phosphorus-free additives are considered more environmentally acceptable alternatives to traditional options. rsc.orgrsc.org

Research on a this compound ester (DEBE) with a double five-member-ring structure showed it possessed good antiwear properties when added to liquid paraffin (B1166041) (LP) and poly-alpha-olefin (PAO) base oils. rsc.orgrsc.orgresearchgate.net Similarly, fatty acid diethanolamide borate esters have been shown to significantly improve the friction-reducing and antiwear capabilities of poly(a-olefin) (PAO6) base oil. researchgate.net Another study found that a type of N-containing this compound ester imparted good antiwear properties to rapeseed oil (RSO). nih.gov

However, the performance is highly dependent on the base oil's properties. When the same DEBE additive was introduced into dioctyl sebacate (B1225510) (DIOS), a polar ester oil, its antiwear ability decreased. rsc.orgrsc.orgresearchgate.net This highlights that the effectiveness of this compound as an antiwear additive is closely tied to its interaction with the specific base oil. Organoborate esters in general are recognized for imparting antiwear and extreme pressure properties to a wide variety of natural and synthetic lubricants, including mineral oils, petroleum oils, and vegetable oils. epo.org

Table 2: Antiwear Performance of this compound (DEBE) in Different Base Oils (Note: This table is based on data from a four-ball friction and wear tester under specific conditions [e.g., 200 N load, 1450 rpm, 30 min]. WSD = Wear Scar Diameter.)

Base Oil Additive Concentration Average WSD (mm) Antiwear Effect
Liquid Paraffin (LP) 0% ~0.70 -
Liquid Paraffin (LP) 1.0% DEBE ~0.55 Good rsc.orgrsc.org
Poly-alpha-olefin (PAO) 0% ~0.65 -
Poly-alpha-olefin (PAO) 1.0% DEBE ~0.50 Good rsc.orgrsc.org
Dioctyl Sebacate (DIOS) 0% ~0.58 -

| Dioctyl Sebacate (DIOS) | 1.0% DEBE | ~0.60 | Negative rsc.orgrsc.org |

Analysis of Tribological Mechanisms on Worn Surfaces

The antiwear function of this compound additives stems from their ability to form a protective film on metal friction surfaces. In non-polar or low-polarity oils like liquid paraffin and PAO, the additive molecules adsorb onto the metal. rsc.orgrsc.org During the friction process, these adsorbed molecules decompose and react with the metal surface and other active elements to create a compact protective film. rsc.orgrsc.org

X-ray photoelectron spectroscopy (XPS) analysis of worn surfaces reveals the composition of this tribofilm. Studies have identified the presence of boron oxides (like B₂O₃), iron oxides (Fe₂O₃), and various organic nitrogen compounds. nih.govkoreascience.kr The analysis of a worn surface lubricated by a tung oil-based this compound confirmed the formation of B-N and Fe-O-B bonds, indicating a direct chemical reaction on the friction surface. techscience.com Some research also suggests the formation of superhard materials such as FeB and Fe₂B within the tribofilm, which enhances hardness and reduces wear. researchgate.net Other studies describe the formation of a thick, multilayer viscoelastic adsorption film on the friction surface, which prevents direct metal-to-metal contact. researchgate.net The smoother appearance of worn surfaces lubricated with these additives, as observed by scanning electron microscopy (SEM), confirms the effectiveness of the protective film in reducing wear and abrasion. techscience.com

Investigation of Competitive Adsorption Phenomena in Lubricating Systems

The variation in the performance of this compound additives across different base oils is largely explained by the phenomenon of competitive adsorption. rsc.orgrsc.orgresearchgate.net This occurs when both the additive and the base oil molecules have polar characteristics and compete to adsorb onto the metal friction surfaces.

This effect is particularly evident in studies involving dioctyl sebacate (DIOS), a base oil with high polarity. rsc.orgrsc.org The DIOS molecules, having higher polarity than the this compound ester (DEBE) additive, preferentially adsorb onto the metal surface. rsc.orgrsc.orgresearchgate.net This preferential adsorption of base oil molecules hinders the adsorption of the DEBE additive. researchgate.net The small amount of the additive that does manage to adsorb onto the surface can disrupt the continuity and compactness of the lubricating film that would otherwise be formed by the DIOS base oil alone. rsc.orgrsc.orgresearchgate.net This disruption leads to a deterioration of the tribological properties and a decrease in antiwear performance. rsc.orgrsc.org Therefore, for the additive to be effective, its ability to adsorb onto the metal surface must be greater than that of the base oil. rsc.org

Polymer Science Applications

While direct, extensive research on this compound's role in polymer science is specific, the known applications of related borate compounds suggest potential areas of use. Borate additives, such as borax, are well-known for their ability to crosslink polymers containing diol groups, like partially hydrolyzed poly(vinyl acetate) (PVAc). rsc.org This crosslinking can be controlled by adjusting the pH, allowing the borate to act as either a crosslinker (under alkaline conditions) or a plasticizer (under acidic conditions). rsc.org

The reaction of boric acid with diethanolamine forms borate esters that have applications as corrosion inhibitors and in the manufacturing of textiles and leather products, which are themselves polymer-based materials. ontosight.ai Furthermore, closely related compounds like Triethanolamine (B1662121) Borate have been investigated for use as catalysts in the curing of epoxy resins. acs.org Given that this compound possesses both hydroxyl groups and a B-N coordination structure, it holds potential for similar applications, such as acting as a modifier, crosslinking agent, or thermal stabilizer in various polymer systems.

Crosslinking Dynamics with Poly(vinyl acetate) and Related Polymers

The interaction of borate additives, including this compound, with partially hydrolysed poly(vinyl acetate) (PVAc) demonstrates a significant crosslinking function, which is heavily dependent on the pH of the environment. rsc.orgresearchgate.net In alkaline conditions (pH 11), borate additives effectively act as crosslinking agents for PVAc. rsc.org This process increases the degree of crosslinking within the polymer matrix. rsc.orgresearchgate.net However, research indicates that this enhancement in crosslinking gradually declines as the concentration of the borate additive is increased. rsc.orgresearchgate.net These changes in crosslinking dynamics directly impact the morphology of the PVAc latex particles and subsequently alter the mechanical and thermal properties of the resulting polymer films. rsc.orgresearchgate.net The crosslinking occurs through the formation of dynamic covalent bonds between the borate and the hydroxyl groups on the partially hydrolysed PVAc chains. rsc.org

Synthesis and Characterization of this compound-Containing Polymers (e.g., Urea-Diethanolamine-Borate Polymers)

The synthesis of polymers containing this compound structures can be achieved through various methods, including post-polymerization modification and direct polymerization of functional monomers. acs.org A notable method involves the post-polymerization modification of epoxy resins. acs.org In this process, a linear epoxy polymer containing a diethanolamine (DEA) unit is first synthesized. This precursor is then treated with a boronic acid, leading to the formation of a this compound structure within the polymer chain. acs.org

Related research into urea-borate polymers provides further insight into synthesis strategies. Starch-urea-borate polymers, for instance, have been synthesized by gelatinizing starch in the presence of urea (B33335) and borax. researchgate.netresearchgate.netasianpubs.org In this reaction, a secondary amide is formed, confirming the polymerization reaction between urea and starch in the presence of the borate. researchgate.net

A specific method for creating a boron-containing synergistic urea involves preparing a mixed aqueous solution of an organic amine borate and mixing it with urea in a molten state before granulation. google.com Diethanolamine is listed as a suitable organic amine for this process, reacting with boric acid at temperatures between 30-100 °C to form the this compound salt. google.com The characterization of these polymers often involves Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of key functional groups, such as the N-H bonds of amides and the B-O bonds of the borate esters. researchgate.net

Modification of Cellulosic and Lignocellulosic Materials

Enhancement of Biostability and Resistance to Biodeterioration

The modification of wood and other cellulosic materials with this compound significantly enhances their biostability and resistance to biodeterioration. mdpi.comresearchgate.netdntb.gov.ua It has been found that surface modification with mono- and diethanolamine borates can provide 100% biostability to plant-based raw materials. researchgate.netdntb.gov.uacellulosechemtechnol.ro This protective effect is durable, lasting for at least 20 years, due to the formation of hydrolytically stable compounds on the surface of the wood. researchgate.net Borates are known to be effective against wood-destroying insects and fungi. mdpi.com The chemical grafting of these boron-nitrogen compounds onto the cellulose surface creates a material that is resistant to biological attack, thereby increasing the durability and service life of wooden structures. mdpi.comresearchgate.net

Optimization of Modification Procedures for Material Performance

To maximize the performance of cellulosic materials, modification procedures using this compound have been optimized. mdpi.com Research has explored various treatment parameters to ensure effective and lasting protection. mdpi.comcellulosechemtechnol.ro

One optimized method involves a two-stage immersion process at room temperature. mdpi.com

The cellulosic material is first immersed in a 5% by weight solution of boric acid (its maximum solubility at 20°C). mdpi.com

This is followed by immersion in a 25% by mass solution of diethanolamine. mdpi.com

The material is soaked for three hours in each solution, and any excess modifiers are subsequently removed by extraction with distilled water. mdpi.com

Another effective procedure is a direct surface application. cellulosechemtechnol.ro

A 50% aqueous solution of this compound is applied by brush onto the surface of the wood. cellulosechemtechnol.ro

The recommended consumption of the modifier is 150 g/m². cellulosechemtechnol.ro

After application, the samples are air-dried to a constant weight. cellulosechemtechnol.ro

For particulate cellulosic materials, it has been determined that the optimal particle size for treatment is between 0.9–1.0 mm to ensure efficient modification. mdpi.com These optimized procedures ensure that the boron-nitrogen compounds effectively interact with the cellulose to improve its performance properties. mdpi.com

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a primary computational method for investigating the electronic properties of boron-containing compounds. By approximating the many-electron wavefunction using electron density, DFT offers a balance of computational cost and accuracy for studying molecular orbitals, charge distribution, and reactivity descriptors. In the context of diethanolamine (B148213) borate (B1201080), DFT is instrumental in understanding the nature of its intramolecular bonds and predicting its chemical behavior.

The electronic structure of organoboron compounds is heavily influenced by the electron-deficient nature of the sp²-hybridized boron atom, which possesses a vacant p-orbital. However, in diethanolamine borate, the formation of a dative bond from the nitrogen atom of the diethanolamine ligand to the boron center results in a tetracoordinate, sp³-hybridized boron atom. This coordination significantly alters the electronic landscape of the molecule. DFT calculations on related organoboron emitters show that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are often localized on different parts of the molecular framework, a separation that dictates the molecule's photophysical properties. For this compound, DFT can precisely map these frontier orbitals, providing insight into its reactivity and potential as a functional material.

Computational MethodApplication to this compoundKey Insights
DFT (B3LYP, M06-2X) Electronic Structure, Reaction Mechanisms, Isomer StabilityHOMO/LUMO energies, charge distribution, transition state energies, relative energies of isomers.
Molecular Dynamics (MD) Intermolecular Interactions, Solvent EffectsHydrogen bonding networks, diffusion coefficients, conformational dynamics in solution.
Quantum Chemistry (QTAIM, NBO) Adsorption Processes, Bonding AnalysisAdsorption energies, charge transfer upon adsorption, nature of chemical bonds (e.g., B-N bond).

DFT calculations are crucial for mapping the potential energy surface of a chemical reaction, allowing for the identification of transition states and the calculation of activation energy barriers. The formation of this compound from boric acid and diethanolamine involves several steps, including the initial acid-base reaction, coordination, and subsequent condensation.

Studies on the formation of similar boronate esters highlight complex mechanistic possibilities. For instance, investigations into ortho-aminomethylphenylboronic acids suggest that in protic media, the reaction may proceed through solvent-inserted species rather than a direct N-B dative bond mechanism. For the direct amidation reactions catalyzed by boronic acids, experimental and computational work has brought the traditionally accepted monoacyloxyboron mechanism into question, suggesting that boron-nitrogen interactions are highly likely to occur early in the reaction sequence. DFT studies on the reduction of amides by borane (B79455) have successfully located transition states for steps like borane insertion and hydrogenation.

For this compound, a plausible mechanism involves the initial formation of diethanolamine(N→B)-trihydroxyborate, where the nitrogen and boron atoms are coordinated. This intermediate can then form a stable cyclic structure through intramolecular condensation. DFT calculations can model the energy profile of this entire process, determining the rate-limiting step and the thermodynamic favorability of the final product.

The key structural feature of this compound is the intramolecular dative bond between the nitrogen atom of the diethanolamine backbone and the boron atom (N→B). This coordination is responsible for the compound's notable stability. Experimental studies using IR and NMR spectroscopy have confirmed that the boron atom in the final compound has a coordination number of four, existing in a tetrahedral geometry.

DFT calculations can provide precise details about this coordination, including bond lengths, bond angles, and the strength of the interaction. The formation of this B-N bond saturates the Lewis acidity of the boron center, which is critical for the compound's stability. This coordination protects the boron atom from nucleophilic attack, for instance by water, which contributes to the hydrolytic stability of the molecule. Diethanolamine boronate esters, often referred to as DABO boronates, are recognized as bench-stable, crystalline solids that are easy to handle, a direct consequence of this robust internal coordination. Theoretical studies on borates derived from ethanolamines have also described the possibility of fluxional intramolecular coordination.

FeatureDescriptionConsequence
Boron Hybridization sp³Tetrahedral geometry around the boron atom.
Coordination Number 4Saturated coordination sphere at the boron center.
Bond Type Dative Covalent (N→B)Strong intramolecular linkage.
Stability HighResistant to hydrolysis and stable under ambient conditions.

Molecular Dynamics (MD) Simulations for Intermolecular Interactions

While DFT is excellent for studying the properties of single molecules, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecular ensembles and to understand intermolecular interactions. MD simulations model the movement of atoms over time by solving Newton's equations of motion, providing insights into phenomena such as solvation, diffusion, and conformational changes in condensed phases.

Although specific MD studies focusing solely on this compound are not extensively documented, the technique is well-suited to investigate its behavior. Key intermolecular interactions for this molecule would include hydrogen bonding, originating from the N-H proton and any hydroxyl groups, as well as dipole-dipole interactions. MD simulations could model how this compound molecules interact with each other in the solid state or how they are solvated by different solvents. Such simulations rely on force fields that define the potential energy of the system, including terms for both bonded and non-bonded interactions like van der Waals and electrostatic forces. For related systems like borate glasses, MD has been successfully used to simulate structural features and local coordination environments.

Quantum Chemical Studies on Adsorption Processes

Quantum chemical calculations are essential for understanding the adsorption of molecules onto surfaces, a process critical for applications like corrosion inhibition, sensing, and catalysis. These studies typically use DFT to calculate adsorption energies, analyze charge transfer between the molecule and the surface, and examine changes to the electronic structure of both the adsorbate and the substrate.

The basis of the anti-corrosion properties of amine compounds, for example, is their adsorption on the surface of the protected metal. Quantum chemical calculations can evaluate a molecule's ability to donate electrons (related to the HOMO energy) or accept electrons (related to the LUMO energy), which are key indicators of its

Environmental and Biological Interactions Academic/mechanistic Focus

Fungal Biodeterioration Mechanisms and Metabolic Pathways in Industrial Fluids

The microbial contamination of aqueous metalworking fluids (MWFs) is a significant issue in industrial settings, leading to the degradation of the fluid's properties and potential health hazards. While bacterial contamination is well-documented, fungal presence, particularly by species such as those from the Fusarium genus, is also common and contributes to the biodeterioration of these fluids stle.orggoogle.comnih.gov. Fungi, including molds and yeasts, can thrive in MWF systems, often forming biofilms on surfaces, which are highly resistant to biocides ijomeh.eu. The organic components of MWFs, including additives like diethanolamine (B148213) borate (B1201080), can serve as a food source for these microorganisms stle.org.

While specific research on the fungal metabolic pathways for diethanolamine borate is limited, studies on bacterial catabolism of this compound provide insights into its potential as a microbial nutrient source. Research has shown that various bacterial strains isolated from contaminated metalworking fluids are capable of utilizing diethanolamine (DEA) and its borate derivatives as a source of carbon and nitrogen for growth.

In studies of amine borate catabolism by bacteria, lower ethanolamines, glycolaldehyde, acetaldehyde, and ammonia have been identified as breakdown products. This indicates that microorganisms can cleave both the carbon-nitrogen and carbon-carbon bonds within the diethanolamine structure. The enzymes produced by these bacteria during growth on alkanolamine borates exhibit similar properties to those produced when cultured on alkanolamine hydrochlorides, suggesting common enzymatic pathways for the degradation of the alkanolamine moiety regardless of the salt form.

The degradation of alkanolamines like diethanolamine is an oxidative process. Microbes can sequentially attack the components of the MWF, with some being degraded more rapidly than others. The metabolic byproducts of one type of microorganism can, in turn, become a nutrient source for another, creating a complex microbial ecosystem within the fluid.

The microbial degradation of this compound can significantly alter the chemical and physical properties of metalworking fluids, leading to a decrease in their performance. The breakdown of the diethanolamine component can lead to several detrimental effects:

pH Alteration : Diethanolamine and other alkanolamines are used in MWF formulations to neutralize acidic components and maintain a stable alkaline pH, which is crucial for corrosion inhibition. Microbial metabolism of these amines can lead to the production of acidic byproducts, causing a drop in the fluid's pH. This reduction in alkalinity compromises the fluid's ability to protect metal surfaces from corrosion ijomeh.eu.

Loss of Corrosion Inhibition : this compound itself acts as a corrosion inhibitor. Its degradation by microorganisms leads to the depletion of this functional additive, thereby reducing the fluid's anti-corrosion properties.

Emulsion Instability : In emulsifiable oil-based MWFs, the stability of the emulsion is critical. The metabolic activities of microorganisms can break down emulsifiers and other components, leading to emulsion splitting, which can affect the lubricating and cooling performance of the fluid.

Formation of Biofilms and Odors : Microbial proliferation, fueled by the degradation of components like this compound, leads to the formation of biofilms that can clog filters and nozzles of the machinery ijomeh.eu. Furthermore, the metabolic byproducts of microbial growth often include volatile organic compounds that produce foul odors, indicating advanced fluid degradation.

Research on Antimicrobial Properties of this compound Derivatives

This compound and its derivatives have been investigated for their antimicrobial properties, which are beneficial in applications such as metalworking fluids and wood preservation. Boron-containing compounds, in general, are known to possess biocidal and biostatic properties, interfering with the metabolic processes of bacteria and fungi researchgate.net. The reaction products of boric acid and diethanolamine, which include this compound esters, have demonstrated efficacy as antimicrobial agents.

Research into the antimicrobial activity of these compounds has shown that they can inhibit the growth of a range of microorganisms. For instance, some diethanolamine derivatives have been evaluated for their in vitro antimicrobial activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa). The results have indicated that while some compounds show excellent antimicrobial effects, others have moderate to poor activity, suggesting that the specific chemical structure of the derivative is crucial for its biological activity.

In one study, the microbiocidal efficacy of reaction products of boric acid, diethanolamine, and a monoethanolamine was assessed against various test organisms. The results, as summarized in the table below, demonstrate the reduction in germ count for several bacteria and a fungus.

Test OrganismGerm Count Reduction (%)
Pseudomonas aeruginosa99.9
Staphylococcus aureus99.9
Proteus mirabilis99.9
Klebsiella pneumoniae99.9
Escherichia coli99.9
Candida albicans99.9

This data indicates a significant antimicrobial effect of the this compound-containing reaction product. It is also noted that these compounds can possess fungicidal activity, which is a desirable property for applications where fungal contamination is a concern, such as in certain cutting fluids that have shown insufficient fungicidal action with other additives. Furthermore, this compound compounds are considered effective antiseptics for wood, providing protection against bio-corrosion.

Future Research Directions and Emerging Opportunities

Development of Novel Diethanolamine (B148213) Borate (B1201080) Derivatives with Enhanced Performance

The synthesis of new derivatives by modifying the core diethanolamine borate structure is a primary avenue for future research. The goal is to create molecules with tailored properties for specific, high-performance applications.

Research has demonstrated the successful synthesis of various diethanolamine boronic esters, which are noted for being stable, crystalline solids that are easy to handle. researchgate.net Their preparation is described as robust and scalable, with major chemical companies already producing them on a kilogram scale for various applications. acs.org A key strategy involves the transesterification of boronic acids or their esters (like pinacol (B44631) esters) with diethanolamine (DEA). researchgate.netacs.org This method has been used to create a diverse range of derivatives, including bora-functionalized versions of existing drugs like ibuprofen (B1674241). mdpi.com In this process, the initial deprotection of a pinacolylboron-functionalized ibuprofen was achieved through transesterification with DEA, leading to a spirocyclic boralactonate structure. mdpi.com

Future work will likely focus on creating derivatives that offer superior performance in lubrication and material science. For instance, novel borate esters containing benzotriazole (B28993) and ethanolamine (B43304) groups have been synthesized, demonstrating excellent performance under extreme pressure, anti-wear properties, and significantly improved hydrolysis stability compared to simpler borates. scienceopen.com The enhanced stability is attributed to the intramolecular coordination of nitrogen's lone pair electrons with the electron-deficient boron atom. scienceopen.com Similarly, N-containing borate esters with a double five-membered-ring structure have been developed as lubricant additives, showing good anti-wear properties in various base oils. rsc.org The development of such multifunctional additives, where a single molecule provides multiple benefits like lubrication and corrosion inhibition, is a promising commercial direction. google.com

Table 1: Examples of Novel this compound Derivatives and Enhanced Properties

Derivative Class Starting Materials Key Structural Feature Enhanced Performance Research Application Citations
Diethanolamine Boronic Esters Boronic acid/ester, Diethanolamine Crystalline solid with B-N bond Facile, robust, and scalable synthesis Pharmaceutical intermediates, Suzuki-Miyaura coupling researchgate.netacs.org
Bora-Ibuprofen Adduct pinB-ibuprofen, Diethanolamine Spirocyclic boralactonate zwitterionic structure Bench-stable intermediate Synthesis of multifunctional ibuprofen derivatives mdpi.com
Benzotriazole Borate Ester (NHB) Benzotriazole, Boric acid, Ethanolamine B, N, and benzotriazole groups in one molecule Extreme pressure performance, anti-wear, hydrolysis stability Environmentally friendly lubricant additive scienceopen.com

Mechanistic Exploration of Undiscovered Reactivity Pathways

While the synthesis of this compound and its derivatives is well-established, a deeper understanding of their reaction mechanisms is crucial for optimizing processes and discovering new chemical transformations.

A significant area of investigation is the transmetalation step in the widely used Suzuki-Miyaura cross-coupling reaction. researchgate.netacs.org Diethanolamine boronic esters are popular substrates for these reactions. researchgate.net Research suggests that the liberated diethanolamine can play a crucial role in the catalytic process, potentially forming an equilibrium between an unbound and a bound palladium complex. researchgate.net One debated pathway involves the reaction of a palladium hydroxo complex with a neutral boronic acid, while another involves a palladium halide complex reacting with a trihydroxyborate. acs.org Further studies are needed to fully elucidate the influence of the diethanolamine leaving group on the reaction kinetics and dominant mechanistic pathway under various conditions.

Another intriguing mechanistic discovery is the formation of unexpected structural isomers. For example, the reaction of a pinacol-boron functionalized ibuprofen with diethanolamine was expected to form a traditional diazaborocane (DABO) boronate structure. Instead, it resulted in a spirocyclic boralactonate zwitterionic structure. mdpi.com Understanding the thermodynamic and kinetic factors that favor the formation of such unexpected, yet stable, structures could open doors to new molecular architectures with unique properties.

Future mechanistic studies could also focus on:

Hydrolysis Pathways: Detailed investigation into the step-by-step mechanism of hydrolysis, particularly how the intramolecular B-N coordination bond influences the reaction rate and transition states. techscience.com

Boron Migration Processes: Exploring the potential for the boron moiety to transfer between different functional groups within a molecule under specific conditions, which could lead to novel synthetic methodologies. scholaris.ca

Fluxional Behavior: In solution, some borates derived from ethanolamines exhibit fluxional intramolecular coordination, where a fast exchange occurs between coordinated and free ligands. researchgate.net Characterizing these dynamic equilibria is essential for understanding their reactivity.

Advanced Computational Modeling for Predictive Material Design

Computational chemistry offers powerful tools to predict the behavior of this compound systems, accelerating the design of new materials and optimizing reaction conditions.

Density Functional Theory (DFT) and other computational methods are already being employed to study these systems. For instance, Gaussian calculations were used to understand how the B-N coordination bond in a novel benzotriazole borate derivative enhances its hydrolytic stability by compensating for the electron deficiency of the boron atom. scienceopen.com Computational models have also been used to simulate the hydrolytic process of tung oil-based borate esters, calculating the energy barriers for the reaction and demonstrating that the B-N coordination bond significantly elevates the energy required for hydrolysis to occur. techscience.com These models can be simplified by focusing on the core borate ester structure, as the hydrolysis process is largely independent of long alkyl chains, making the calculations more efficient. techscience.com

Thermodynamic modeling is another critical area. Comprehensive models have been developed for aqueous systems containing boric acid and various amines, which can predict speciation and phase equilibria over a wide range of temperatures and pressures. olisystems.com

Future research opportunities in computational modeling include:

Developing Predictive Models: Creating robust models that can accurately predict the tribological (lubricating), thermal, and hydrolytic properties of new this compound derivatives before they are synthesized in the lab.

Simulating Interfacial Chemistry: Modeling the interactions at the interface between a surface (e.g., metal) and a lubricant containing this compound additives. This could reveal how protective tribofilms, composed of substances like B2O3, BN, and Fe-O-B, are formed during friction. scienceopen.comrsc.org

Reaction Pathway Analysis: Using DFT to map the potential energy surfaces of reactions, such as the Suzuki-Miyaura transmetalation or the formation of different structural isomers, to identify transition states and clarify complex mechanisms. acs.org

Integration of this compound in Multifunctional Material Systems

A significant emerging opportunity lies in incorporating this compound and its derivatives into advanced, multifunctional systems where they contribute to multiple performance characteristics simultaneously.

One of the most developed areas is in lubrication. Boric esters of diethanolamine function as highly effective, water-soluble rust inhibitors in aqueous media that contact ferrous metals. google.com Beyond simple corrosion prevention, novel derivatives act as multifunctional lubricant additives that provide extreme pressure performance, anti-wear capability, friction reduction, and improved hydrolytic stability all within a single molecule. scienceopen.comgoogle.com

The application of this compound extends to the modification of natural polymers. Studies have shown that quadruple-coordinated boron-nitrogen compounds, formed by reacting boric acid and diethanolamine, can chemically modify cellulose (B213188) and pine sawdust. nih.gov This treatment improves the performance and imparts bio- and fire-protective properties to these materials, opening up possibilities for advanced, sustainable construction and packaging materials. nih.gov

The dynamic and reversible nature of the boronate ester bond is also being exploited in "smart" materials. While much of the research focuses on phenylboronic acids, the principles are transferable. Boronate ester cross-linking is used to create self-healing and injectable hydrogels for biomedical applications. acs.org A related concept involves using reversible borate bridges to create stable polymeric micelles for targeted drug delivery. nih.gov These micelles can be designed to release their payload in specific environments, for example, in response to changes in pH or the presence of certain biomolecules. nih.gov

Table 2: Integration of this compound in Multifunctional Systems

Material System Function of this compound Resulting Properties Potential Application Citations
Lubricants & Metalworking Fluids Multifunctional Additive / Corrosion Inhibitor Anti-wear, friction reduction, rust prevention, hydrolytic stability High-performance lubricating oils, aqueous cutting fluids scienceopen.comrsc.orggoogle.comgoogle.com
Cellulosic Materials (Wood, Paper) Chemical Modifier Enhanced bio-resistance and fire-retardant properties Advanced wood-based composites, fire-safe building materials nih.gov
Polymeric Micelles Reversible Cross-linking Bridge Stable drug carrier with stimuli-triggered release Targeted drug delivery systems nih.gov
Hydrogels Dynamic Cross-linker Self-healing, injectable, viscoelastic materials Biomedical scaffolds, tissue engineering acs.org

Q & A

What are the standard protocols for synthesizing diethanolamine borate with high purity, and how can reaction conditions be optimized?

Basic Research Question
this compound is typically synthesized via esterification between diethanolamine and boric acid. Key parameters include molar ratios (e.g., 1:1 for amine-to-boric acid), reaction temperature (120–140°C), and catalysts like zinc acetate (0.25% w/w of diethanolamine) . Optimization can be achieved using uniform experimental design coupled with statistical tools like SPSS to model yield responses. For example, a molar ratio of 1.3:1 (methyl acetoacetate:diethanolamine) at 140°C for 2.5 hours achieved 84.9% yield in related borate ester syntheses .

How is this compound structurally characterized, and what analytical techniques validate its formation?

Basic Research Question
Structural confirmation involves:

  • FTIR : Peaks at ~3200 cm⁻¹ (N-H stretching) and 1340–1450 cm⁻¹ (B-O bonding) .
  • Elemental Analysis : Matching experimental C, H, N, and B content with theoretical values (e.g., ~2.5% boron) .
  • NMR : ¹¹B NMR can confirm boron coordination environments, though this requires specialized instrumentation .

How can researchers resolve contradictory viscosity data when this compound is used in polymer dispersions?

Advanced Research Question
In polyurethane/acrylic blends, this compound reduced viscosity by 8% but caused turbidity at >0.7% concentration, suggesting polymer-modifier incompatibility . To address contradictions:

  • Conduct time-dependent rheological studies (e.g., over 72 hours) to monitor stabilization phases.
  • Use electron microscopy to visualize particle coalescence dynamics .
  • Compare results with alternative modifiers (e.g., diethanolamine phosphate) to isolate borate-specific effects .

What mechanistic studies are required to elucidate this compound’s role in polymer film coalescence?

Advanced Research Question
Current gaps include understanding interfacial interactions between borate ions and polymer particles. Proposed methodologies:

  • Differential Scanning Calorimetry (DSC) : Analyze phase transitions during film formation .
  • In-situ AFM/STM : Map surface morphology changes during drying.
  • Model systems : Test borate’s affinity for specific functional groups (e.g., hydroxyls in polyurethane) .

How does this compound enhance tribological properties compared to traditional lubricant additives?

Advanced Research Question
In rapeseed oil, diethanolamide borate esters (e.g., ricinoleic acid-derived RAB) reduce friction coefficients by 15–20% via:

  • Boundary lubrication : Boron forms protective surface layers on metal substrates .
  • Wear scar analysis : Quantify reductions in scar width/depth using ASTM D4172 protocols .
  • Comparative testing against commercial additives (e.g., zinc dialkyldithiophosphate) under varying loads/temperatures .

How can this compound concentration be optimized in coatings to balance hardness and compatibility?

Advanced Research Question
In polyurethane coatings, 0.7–1.0% this compound increases hardness by 17% but risks turbidity. Strategies include:

  • Gradient concentration trials : Test 0.5–1.5% ranges with incremental steps .
  • Compatibility assays : Measure turbidity (UV-Vis spectroscopy) and adhesion (cross-cut tests) .
  • Co-solvent systems : Blend with phosphate-based coalescents to mitigate phase separation .

What analytical approaches assess the thermal stability of borate esters in high-energy applications?

Advanced Research Question
For propellant binders, stability is critical. Methods include:

  • Thermogravimetric Analysis (TGA) : Decomposition onset temperatures (e.g., >200°C for BA-5-2 binder) .
  • Accelerated aging : Expose samples to 70°C/75% RH for 28 days, monitoring mechanical property retention .
  • DSC : Identify exothermic peaks indicative of borate ester degradation .

How does this compound interact with CO₂ in absorption processes, and what computational models validate these mechanisms?

Advanced Research Question
In CO₂ capture, this compound may form carbamate intermediates. Computational approaches include:

  • DFT calculations : Simulate reaction pathways for carbamic acid formation .
  • Microsolvation models : Incorporate water molecules to mimic aqueous environments .
  • Spectroscopic validation : Compare computed vibrational frequencies (IR/Raman) with experimental data .

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